

Application Notes and Protocols for Designing a PROTAC with a PEG4 Linker

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Compound of Interest		
Compound Name:	(S,R,S)-Ahpc-peg4-NH2	
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Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[7][8][9] Specifically, a PEG4 linker, composed of four ethylene glycol units, provides a balance of flexibility and hydrophilicity, which can be advantageous for optimizing ternary complex formation and cellular uptake.[10][11]

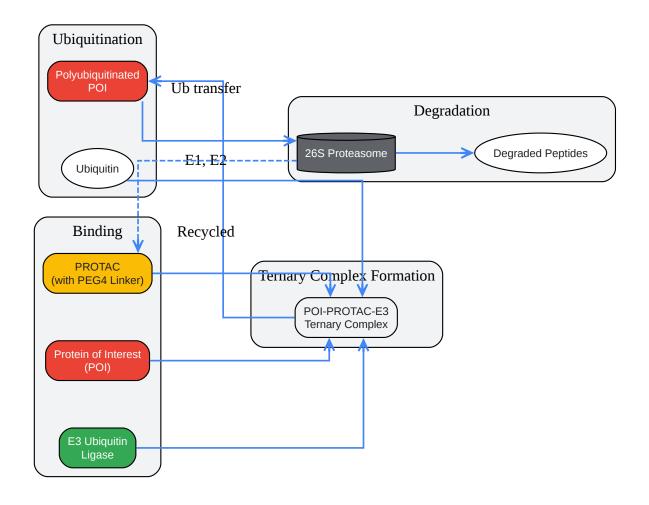
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of a PROTAC featuring a PEG4 linker. Detailed protocols for key experiments are provided to aid researchers in the development of novel protein degraders.

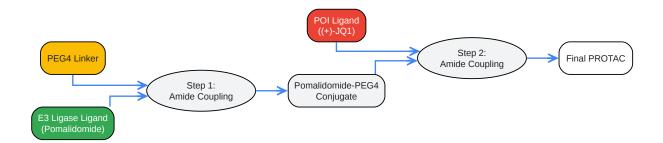


Mechanism of Action

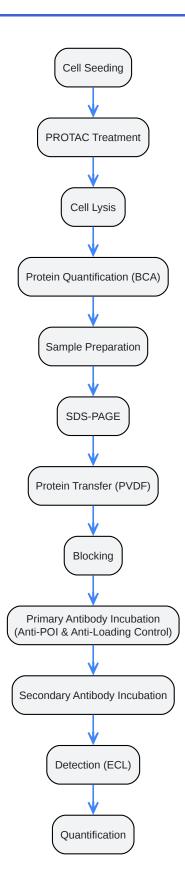
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.[12] The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[5] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]











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